N-Phenylpyridine-4-sulfonamide
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Overview
Description
N-Phenylpyridine-4-sulfonamide is an organic compound with the molecular formula C11H10N2O2S It is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylpyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with pyridine-4-sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like dichloromethane at room temperature, and the mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: N-Phenylpyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-Phenylpyridine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-Phenylpyridine-4-sulfonamide primarily involves the inhibition of enzymes that are crucial for the synthesis of folic acid in bacteria. The sulfonamide group mimics p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness: N-Phenylpyridine-4-sulfonamide is unique due to its pyridine ring, which can enhance its binding affinity to certain enzymes and receptors compared to other sulfonamides.
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-phenylpyridine-4-sulfonamide |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-6-8-12-9-7-11)13-10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
KGQOSECAOBTQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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